molecular formula C12H20N2O B2579686 N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide CAS No. 2165808-44-4

N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide

Katalognummer B2579686
CAS-Nummer: 2165808-44-4
Molekulargewicht: 208.305
InChI-Schlüssel: GEMHQSPWVPBRGO-DCAQKATOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide, commonly known as CECA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CECA is a white crystalline solid with a molecular weight of 217.3 g/mol and a melting point of 78-80°C.

Wirkmechanismus

The mechanism of action of CECA is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In cancer cells, CECA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In the brain, CECA has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
CECA has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, CECA has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which could potentially be useful in the treatment of Parkinson's disease. CECA has also been shown to have anti-inflammatory and antioxidant effects, which could potentially be useful in the treatment of various diseases such as arthritis and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CECA is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that there is still much that is unknown about the compound's mechanism of action and potential side effects, which could make it difficult to use in clinical settings.

Zukünftige Richtungen

There are many potential future directions for research on CECA. One area of interest is the development of new drugs based on the CECA scaffold, which could potentially have improved pharmacological properties compared to the original compound. Another area of interest is the further investigation of the compound's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could help to inform its use in clinical settings.

Synthesemethoden

CECA can be synthesized by reacting 4-ethylcyclohexanone with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of ethyl 4-ethylcyclohexanone-1-carboxylate, which is then reacted with ammonia to give CECA.

Wissenschaftliche Forschungsanwendungen

CECA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug design. In neuroscience, CECA has been shown to have neuroprotective effects against ischemic brain injury and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CECA has been shown to inhibit the growth of cancer cells and could potentially be used as a chemotherapeutic agent. In drug design, CECA has been used as a scaffold for the development of new drugs with improved pharmacological properties.

Eigenschaften

IUPAC Name

N-[(1S)-1-cyanoethyl]-4-ethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-10-4-6-11(7-5-10)12(15)14-9(2)8-13/h9-11H,3-7H2,1-2H3,(H,14,15)/t9-,10?,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMHQSPWVPBRGO-WHXUTIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC(CC1)C(=O)N[C@@H](C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.